Chromogranin A (272-288) (porcine)
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Overview
Description
Chromogranin A (272-288) (porcine) is a peptide fragment derived from the larger protein chromogranin A, which is an acidic glycoprotein found in the secretory vesicles of neuroendocrine cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromogranin A (272-288) (porcine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods: Industrial production of Chromogranin A (272-288) (porcine) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Chromogranin A (272-288) (porcine) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Peptides with free thiol groups.
Substitution Products: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chromogranin A (272-288) (porcine) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying protein folding and stability.
Biology: Investigated for its role in cell signaling and regulation of hormone secretion.
Medicine: Explored as a biomarker for neuroendocrine tumors and other diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
Chromogranin A (272-288) (porcine) exerts its effects through interactions with specific receptors and signaling pathways. It modulates the release of hormones like insulin and catecholamines by binding to receptors on target cells. This interaction triggers intracellular signaling cascades involving G-proteins and second messengers, ultimately leading to physiological responses such as altered hormone secretion and immune modulation .
Comparison with Similar Compounds
Chromogranin A (272-288) (porcine) is part of the granin family, which includes other related proteins such as chromogranin B and chromogranin C. These proteins share structural similarities but have distinct biological functions:
Chromogranin B: Involved in the regulation of parathyroid hormone release.
Chromogranin C: Hypothesized to link the nervous and immune systems.
Uniqueness: Chromogranin A (272-288) (porcine) is unique due to its specific sequence and biological activity, particularly its role in modulating insulin release and immune responses .
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[(2,5-diamino-5-oxopentanoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZNEWGBYSSCTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H119N23O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1846.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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